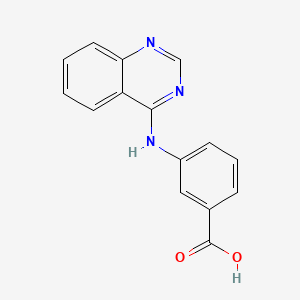

3-(Quinazolin-4-ylamino)benzoic acid

Description

Significance of the Quinazoline (B50416) Scaffold in Contemporary Drug Discovery Research

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely regarded as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, making it a versatile building block for drug design. nih.govmdpi.com The structural features of the quinazoline ring system allow it to interact with various biological targets with high affinity.

The broad spectrum of pharmacological activities associated with quinazoline derivatives is extensive. mdpi.com Researchers have successfully synthesized and identified quinazoline-based compounds with applications as anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, antidiabetic, and antihypertensive agents. mdpi.comcabidigitallibrary.orgmdpi.commdpi.com For instance, certain derivatives have been developed as inhibitors of enzymes crucial for cancer progression, while others have shown potential in managing neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov The adaptability of the quinazoline core, which allows for substitutions at various positions, enables chemists to fine-tune the molecule's properties to achieve desired therapeutic effects and target specificity. nih.gov This inherent versatility has solidified the quinazoline scaffold as a cornerstone in the development of novel therapeutics. cabidigitallibrary.org

Overview of Anilinoquinazoline (B1252766) Derivatives as Promising Bioactive Entities

Among the vast library of quinazoline derivatives, the 4-anilinoquinazoline (B1210976) subclass has emerged as a particularly fruitful area of research, especially in oncology. nih.gov These compounds are characterized by an aniline (B41778) group (a phenylamine moiety) attached at the 4-position of the quinazoline ring. This specific structural arrangement has proven to be highly effective for the inhibition of protein tyrosine kinases (TKIs). nih.govamazonaws.com

Protein tyrosine kinases are a family of enzymes that play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. amazonaws.com Dysregulation of these kinases, often through overexpression or mutation, is a common hallmark of many types of cancer. nih.gov The 4-anilinoquinazoline scaffold serves as a potent pharmacophore for targeting the ATP-binding site of these kinases. nih.gov

A prime example of their therapeutic importance is their activity as epidermal growth factor receptor (EGFR) inhibitors. nih.gov EGFR is a tyrosine kinase that is frequently overexpressed in various carcinomas, including non-small-cell lung cancer, breast, and colon cancer. nih.govfrontiersin.org Several clinically successful anticancer drugs, such as gefitinib (B1684475) and erlotinib (B232), are based on the 4-anilinoquinazoline structure, underscoring the profound impact of this chemical class on modern cancer therapy. amazonaws.comnih.gov

Contextualizing 3-(Quinazolin-4-ylamino)benzoic acid within Current Preclinical Research Paradigms

3-(Quinazolin-4-ylamino)benzoic acid belongs to the anilinoquinazoline family and is distinguished by a carboxylic acid group at the meta-position of the aniline ring. This compound and its structural isomers (with the carboxylic acid at the ortho or para position) have been the subject of preclinical research aimed at discovering novel anticancer agents. nih.gov

One prominent area of investigation involves their potential as inhibitors of carbonic anhydrases (CAs), specifically the tumor-associated isoforms hCA IX and hCA XII. nih.gov These enzymes are metalloenzymes that play a crucial role in regulating pH in and around tumor cells, contributing to tumor proliferation, survival, and metastasis. Inhibiting these enzymes is considered a valid strategy for cancer therapy. nih.gov

In a study focused on developing non-classical carbonic anhydrase inhibitors, a series of 2-aryl-quinazolin-4-yl aminobenzoic acids were synthesized and evaluated. nih.gov The research explored how the position of the carboxylic acid group on the anilino ring influenced inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. The derivatives with the aminobenzoic acid moiety in the meta position, such as the core structure of 3-(Quinazolin-4-ylamino)benzoic acid, were synthesized and tested. nih.gov

The findings from these preclinical studies showed that these quinazoline-based carboxylic acids exhibited good inhibition of the cancer-related isoform hCA XII. nih.gov For instance, some derivatives displayed sub-micromolar inhibitory activity towards hCA XII. nih.gov Furthermore, selected compounds from the broader series were evaluated by the National Cancer Institute (NCI) for their anti-proliferative activity against a panel of 59 human cancer cell lines, with some derivatives showing broad-spectrum growth inhibitory effects. nih.gov This line of research places 3-(Quinazolin-4-ylamino)benzoic acid and its analogs within a targeted approach to cancer therapy, focusing on the inhibition of specific enzymes that are critical for tumor progression.

Table 1: Inhibitory Activity of Selected 2-Aryl-4-(3-carboxyanilino)quinazoline Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms nih.gov

| Compound (Modification at 2-Aryl position) | hCA I (Kᵢ µM) | hCA II (Kᵢ µM) | hCA IX (Kᵢ µM) | hCA XII (Kᵢ µM) |

| 2-Phenyl (7a) | >10 | >10 | 9.8 | 8.7 |

| 2-(4-Chlorophenyl) (7b) | 9.1 | >10 | 1.2 | 0.91 |

| 2-(4-Methoxyphenyl) (7c) | >10 | >10 | 0.89 | 0.48 |

Kᵢ represents the inhibition constant. Lower values indicate greater potency. This table is based on data for compounds with the meta-aminobenzoic acid moiety (7a-c) as reported in the cited literature.

Structure

3D Structure

Properties

IUPAC Name |

3-(quinazolin-4-ylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,19,20)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASGTMKCYAFHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Quinazolin 4 Ylamino Benzoic Acid and Its Analogs

Established Synthetic Routes to the Quinazoline (B50416) Core

The formation of the bicyclic quinazoline ring system is a foundational step in synthesizing the target compound. Several classical and modern methods are employed, often starting from readily available ortho-substituted aniline (B41778) derivatives.

2-Aminobenzoic acid, also known as anthranilic acid, and its derivatives are among the most common precursors for the quinazoline scaffold.

The Niementowski quinazoline synthesis is a cornerstone reaction in this category, involving the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones). wikipedia.orgchemeurope.com For instance, heating anthranilic acid with an excess of formamide (B127407) is a direct route to quinazolin-4-one. generis-publishing.com This method is widely used due to the availability of the starting materials, though it can sometimes require high temperatures. nih.gov Microwave irradiation has been employed to improve reaction times and yields. nih.gov

Derivatives of anthranilic acid are also versatile starting points.

2-Aminobenzamides: These compounds can react with orthoesters, such as triethyl orthoformate, in a one-pot cyclization to yield quinazolin-4(3H)-ones. rsc.orgnih.gov Condensation with various aldehydes also provides a straightforward route to 2,3-dihydroquinazolin-4(1H)-ones. ghru.edu.af

2-Aminobenzonitriles: These serve as precursors in various cyclization strategies. They can be reacted with acyl chlorides or undergo reactions with Grignard reagents to form ortho-aminoketimine intermediates, which are then cyclized to build the quinazoline ring. mdpi.comresearchgate.netnih.gov Ruthenium-catalyzed tandem reactions have also transformed 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. rsc.org

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Anthranilic Acid | Amides (e.g., Formamide) | Quinazolin-4(3H)-one | wikipedia.orgchemeurope.comgeneris-publishing.com |

| 2-Aminobenzamide | Orthoesters (e.g., Triethyl orthoformate) | Quinazolin-4(3H)-one | rsc.orgnih.gov |

| 2-Aminobenzonitrile | Acyl Chlorides | 4(3H)-Quinazoline | researchgate.net |

| Isatoic Anhydride | Amides/Amines | Quinazolin-4(3H)-one | nih.gov |

A frequently employed and efficient two-step strategy for producing 3-substituted quinazolin-4(3H)-ones involves the formation of a benzoxazinone (B8607429) intermediate. researchgate.netresearchgate.net This approach begins with the acylation of anthranilic acid using an acyl chloride. nih.gov The resulting N-acylanthranilic acid is then cyclized, typically by heating with acetic anhydride, to yield a 2-substituted-4H-3,1-benzoxazin-4-one. nih.gov

This stable benzoxazinone intermediate is then reacted with a nitrogen source to form the quinazoline ring. researchgate.net For example, heating the benzoxazinone with ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate (B1144303) replaces the ring oxygen with nitrogen, yielding the corresponding quinazolin-4(3H)-one derivative. nih.govnih.gov This method is highly versatile as it allows for the introduction of various substituents at the 2-position via the choice of acyl chloride and at the 3-position by selecting different primary amines or hydrazines in the final step.

Beyond the classical methods, a variety of other cyclization reactions have been developed to construct the quinazoline core. Transition-metal catalysis has emerged as a powerful tool. Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines provides a direct route to quinazolines without the need for harsh oxidants. marquette.edu Similarly, copper-catalyzed cascade reactions offer efficient pathways from precursors like (2-aminophenyl)methanols and aldehydes. organic-chemistry.org

Other notable strategies include:

From 2-Aminobenzylamines: Condensation of 2-aminobenzylamines with aldehydes, followed by oxidation, is a common method. mdpi.com A visible-light-catalyzed approach has also been developed, reacting 2-aminobenzylamine with α-keto acids under blue LED irradiation, which proceeds through a mild decarboxylation process. rsc.org

SNAr followed by Cyclization: A transition-metal-free synthesis involves the SNAr (Nucleophilic Aromatic Substitution) reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate, which is followed by an intramolecular cyclization to furnish the quinazolin-4-one ring. acs.org

Approaches for Introducing the Anilino Benzoic Acid Moiety

Once the quinazoline core is synthesized, the next critical step is the attachment of the substituted aniline, specifically 3-aminobenzoic acid, at the C-4 position of the ring.

The most prevalent method for forging the C4-N bond is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a quinazoline bearing a suitable leaving group at the C-4 position, most commonly chlorine, with a substituted aminobenzoic acid. researchgate.netnih.gov

The reaction between 4-chloroquinazoline (B184009) and 3-aminobenzoic acid proceeds via the attack of the amino group of the benzoic acid on the electron-deficient C-4 position of the quinazoline ring, displacing the chloride ion. researchgate.net The reaction conditions can be tuned; while conventional heating in a suitable solvent like isopropanol (B130326) or ethanol (B145695) works, microwave irradiation has been shown to significantly accelerate the process and improve yields, particularly when dealing with electron-poor anilines. nih.gov

The regioselectivity of the SNAr reaction is a key feature of quinazoline chemistry. The C-4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C-2 position, especially in precursors like 2,4-dichloroquinazoline. mdpi.com This inherent reactivity allows for the selective introduction of the amino moiety at C-4. mdpi.com

The synthesis of the necessary 4-chloroquinazoline precursor typically starts from the corresponding quinazolin-4(3H)-one. The quinazolinone is treated with a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to convert the C4-oxo group into the highly reactive C4-chloro leaving group. researchgate.net This activated intermediate is then subjected to nucleophilic substitution with a wide array of primary or secondary amines, including substituted anilines like 3-aminobenzoic acid, to yield the desired 4-aminoquinazoline derivatives. nih.govmdpi.com

| Quinazoline Precursor | Nucleophile | Key Reaction | Product | Reference |

|---|---|---|---|---|

| 4-Chloroquinazoline | Aniline | Nucleophilic Aromatic Substitution (SNAr) | 4-Anilinoquinazoline (B1210976) | researchgate.netnih.gov |

| 4-Chloroquinazoline | 3-Aminobenzoic acid | Nucleophilic Aromatic Substitution (SNAr) | 3-(Quinazolin-4-ylamino)benzoic acid | researchgate.net |

| 2,4-Dichloroquinazoline | Primary/Secondary Aliphatic Amines | Regioselective SNAr at C-4 | 2-Chloro-4-aminoquinazoline | mdpi.com |

| Quinazolin-4(3H)-one | POCl₃ or SOCl₂, then an amine | Chlorination then SNAr | 4-Aminoquinazoline derivative | researchgate.net |

Preparation of Key Precursors for 3-(Quinazolin-4-ylamino)benzoic acid Synthesis

The successful synthesis of the target compound and its analogs relies on the efficient preparation of two key building blocks: a reactive quinazoline intermediate and the appropriate aminobenzoic acid component.

Quinazoline Precursors:

The most crucial precursor for the quinazoline portion is 4-chloroquinazoline. Its synthesis generally begins with readily available anthranilic acid or its derivatives. A common and longstanding method is the Niementowski quinazoline synthesis, where anthranilic acid is treated with formamide at elevated temperatures to yield 3,4-dihydro-4-oxaquinazoline, also known as quinazolin-4(3H)-one. mdpi.comacgpubs.org Alternative methods involve the reaction of 2-acetamidobenzoic acid with an amine in the presence of phosphorus trichloride. mdpi.com

Once the quinazolin-4(3H)-one is formed, the hydroxyl group at the 4-position is converted to a more reactive leaving group, typically a chlorine atom. This chlorination is commonly achieved by refluxing the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netgoogle.com The use of a catalyst, such as dimethylformamide (DMF), can facilitate this conversion. google.com For instance, 4-hydroxyquinazoline (B93491) can be effectively converted to 4-chloroquinazoline by refluxing with thionyl chloride and a catalytic amount of DMF. google.com

Another important precursor, 2,4-dichloroquinazoline, can be prepared from the reaction of anthranilic acid with potassium cyanate (B1221674) to generate 2,4-quinazolinedione, which is then subjected to a chlorination reaction. google.com This intermediate allows for differential substitution at the 2- and 4-positions.

Table 1: Synthesis of Key Quinazoline Precursors

| Precursor | Starting Material(s) | Key Reagents | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | Anthranilic acid, Formamide | Heat | Niementowski Cyclization | mdpi.comacgpubs.org |

| 4-Chloroquinazoline | Quinazolin-4(3H)-one | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | Chlorination | researchgate.netgoogle.com |

Aminobenzoic Acid Precursors:

The second key component is 3-aminobenzoic acid. While commercially available, various derivatives of aminobenzoic acids are synthesized to create structural analogs of the final compound. The synthesis of these precursors often involves standard organic transformations. For example, substituted 2-aminobenzoic acids can be prepared through methods like the reduction of a nitro group or other functional group interconversions. nih.govnih.gov Derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting the parent aminobenzoic acid with various aromatic halides. researchgate.netnih.gov A sustainable, one-pot method for preparing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water using a carbonaceous bio-based material has also been reported, involving a tandem reduction of the nitro group and oxidation of the formyl group. mdpi.com

Synthetic Strategies for Structural Analogs and Derivatives of 3-(Quinazolin-4-ylamino)benzoic acid

The development of analogs of 3-(quinazolin-4-ylamino)benzoic acid is a key area of research, driven by the quest for compounds with modified properties. The primary synthetic route involves the N-arylation of 4-chloroquinazolines with various aminobenzoic acids or their derivatives. nih.gov This reaction is versatile and allows for the introduction of a wide array of substituents on both the quinazoline and benzoic acid rings.

Core Synthetic Reaction:

The foundational reaction is the nucleophilic aromatic substitution where the amino group of 3-aminobenzoic acid displaces the chlorine atom at the C4 position of the quinazoline ring. This reaction is often carried out in a suitable solvent, sometimes under microwave irradiation to reduce reaction times and improve yields. nih.gov

Strategies for Generating Analogs:

Modification of the Quinazoline Ring: Substituents can be introduced onto the benzo portion of the quinazoline scaffold. This is typically achieved by starting the synthesis with a substituted anthranilic acid. For example, using a 6-halo-substituted anthranilic acid will result in a 6-halo-4-chloroquinazoline precursor, which can then be reacted with 3-aminobenzoic acid to yield a 6-halo-substituted analog. nih.gov This approach allows for the placement of various electron-donating or electron-withdrawing groups on the quinazoline core.

Modification of the Aminobenzoic Acid Moiety: A wide range of analogs can be created by using substituted 3-aminobenzoic acids or other isomers like 2-aminobenzoic acid and 4-aminobenzoic acid. researchgate.netnih.gov For instance, reacting 4-chloroquinazoline with N-functionalized derivatives of methyl anthranilate can lead to diverse products. researchgate.net Similarly, diazotization of N-benzylidene anthranilic acids can yield precursors for more complex thiazolidin-3-yl-benzoic acid derivatives. nih.govresearchgate.net

Synthesis of Hybrid Molecules: A prominent strategy in medicinal chemistry is the creation of hybrid molecules by linking the quinazoline scaffold to other pharmacologically active heterocyclic rings. nih.gov This can be achieved by functionalizing the initial 3-(quinazolin-4-ylamino)benzoic acid product. For example, the carboxylic acid group can be converted to an amide by coupling with various amino-containing heterocycles. Common heterocyclic moieties that have been linked to quinazolines include triazoles, thiazolidinones, and thiadiazoles to create novel hybrid compounds. nih.gov

Metal-Catalyzed and Advanced Methodologies: Modern synthetic methods are increasingly employed to create quinazoline derivatives. Transition metal-catalyzed reactions, such as palladium-catalyzed C-H amidination, offer efficient routes to 4-aminoquinazolines. nih.govorganic-chemistry.org Microwave-assisted synthesis has been shown to rapidly and efficiently afford libraries of 4-anilinoquinazolines. nih.gov These advanced techniques provide access to a broader range of complex derivatives under often milder conditions than traditional methods. nih.gov

Table 2: Examples of Synthetic Strategies for Analogs

| Strategy | Precursors | Key Reaction Type | Resulting Analog Type | Reference(s) |

|---|---|---|---|---|

| Quinazoline Ring Modification | Substituted 4-chloroquinazolines, 3-Aminobenzoic acid | Nucleophilic Aromatic Substitution | Substituted 3-(Quinazolin-4-ylamino)benzoic acids | nih.gov |

| Benzoic Acid Moiety Modification | 4-Chloroquinazoline, Substituted Aminobenzoic acids | Nucleophilic Aromatic Substitution | Quinazolin-4-ylamino-substituted benzoic acids | nih.govresearchgate.net |

| Hybrid Molecule Synthesis | Quinazoline derivatives, Other heterocycles (e.g., triazoles, thiazolidinones) | Amide coupling, Cyclization | Quinazoline-heterocycle hybrids | nih.gov |

These varied synthetic methodologies provide a robust toolkit for chemists to generate a wide array of derivatives based on the 3-(quinazolin-4-ylamino)benzoic acid scaffold, enabling detailed exploration of their chemical and biological properties.

Mechanistic Studies and Molecular Interactions of 3 Quinazolin 4 Ylamino Benzoic Acid

Enzyme Inhibition Studies

The quinazoline (B50416) core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Research into 3-(quinazolin-4-ylamino)benzoic acid and its analogs has revealed inhibitory activity against several key enzyme families, including carbonic anhydrases, kinases, and DNA topoisomerases, among others.

Derivatives of 3-(quinazolin-4-ylamino)benzoic acid have been investigated for their ability to inhibit various isoforms of human carbonic anhydrase (hCA), a family of zinc-containing metalloenzymes involved in numerous physiological and pathological processes.

A study on a series of 2-aryl-quinazolin-4-yl aminobenzoic acid regioisomers provided specific data on the inhibitory activity of compounds structurally related to 3-(quinazolin-4-ylamino)benzoic acid. These derivatives, which feature the aminobenzoic acid moiety at the meta position (the same as the subject compound), demonstrated varied inhibition profiles against four hCA isoforms.

hCA I: The meta-isomers, including derivatives of 3-(quinazolin-4-ylamino)benzoic acid, showed no significant inhibitory activity against the cytosolic isoform hCA I, with inhibition constants (K_I) greater than 100 µM.

hCA II: Against the physiologically dominant cytosolic isoform hCA II, these meta-regioisomers displayed modest inhibitory effects, with K_I values reported to be in the range of 26.0 to 85.8 µM.

hCA IX: Inhibition of the tumor-associated isoform hCA IX was moderate, with K_I values for the meta-aminobenzoic acid derivatives falling between 24.2 and 46.4 µM.

hCA XII: The most significant activity was observed against the cancer-related isoform hCA XII. Derivatives of 3-(quinazolin-4-ylamino)benzoic acid exhibited potent inhibition, with some analogs showing sub-micromolar K_I values. For instance, the 2-(p-tolyl) and 2-(4-methoxyphenyl) derivatives of 3-(quinazolin-4-ylamino)benzoic acid displayed K_I values of 0.91 µM and 0.48 µM, respectively.

These findings suggest that while the core structure has a recognizable affinity for carbonic anhydrases, its potency and selectivity are highly dependent on the specific isoform and the substitution pattern on the quinazoline ring. The strong inhibition of the tumor-associated hCA XII isoform is a particularly noteworthy finding.

Table 1: Inhibitory Activity (K_I, µM) of 3-(Quinazolin-4-ylamino)benzoic Acid Derivatives Against hCA Isoforms

| Compound Derivative (at position 2 of quinazoline) | hCA I (K_I, µM) | hCA II (K_I, µM) | hCA IX (K_I, µM) | hCA XII (K_I, µM) |

| 2-(m-Tolyl) | >100 | 85.8 | 46.4 | 2.60 |

| 2-(p-Tolyl) | >100 | 69.4 | 33.7 | 0.91 |

| 2-(4-Methoxyphenyl) | >100 | 26.0 | 24.2 | 0.48 |

The 4-anilinoquinazoline (B1210976) scaffold, which forms the core of 3-(quinazolin-4-ylamino)benzoic acid, is a well-established pharmacophore for the inhibition of protein tyrosine kinases, particularly members of the ErbB family of receptors like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). A substantial number of clinically approved and investigational anticancer drugs are based on this chemical structure. These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site in the catalytic domain of the kinase, thereby preventing the autophosphorylation and activation of downstream signaling pathways that drive tumor cell proliferation and survival.

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. It represents a validated and attractive target for the development of novel antibacterial agents. The quinazoline and quinazolinone scaffolds have been explored for their potential to inhibit this enzyme.

Research in this area has led to the discovery of quinazolinone derivatives that act as inhibitors of the DNA gyrase B subunit (GyrB), which houses the ATP-binding site. For instance, studies have identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as moderate inhibitors of Staphylococcus aureus GyrB. However, the existing literature does not provide specific data on the DNA gyrase inhibitory activity of 3-(quinazolin-4-ylamino)benzoic acid itself. The compounds that have shown activity are structurally more complex, and there is no direct evidence to suggest that the simpler 3-(quinazolin-4-ylamino)benzoic acid scaffold possesses significant DNA gyrase inhibitory properties.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The quinazolinone scaffold has been investigated as a bioisostere of the phthalazinone core found in established PARP inhibitors like Olaparib. This research has led to the development of novel quinazoline-2,4(1H,3H)-dione and other quinazolinone derivatives that exhibit potent inhibition of PARP-1 and PARP-2, with some compounds showing IC50 values in the nanomolar range. Despite the promising activity of these more complex derivatives, there is currently no published data detailing the PARP inhibitory activity of the specific compound 3-(quinazolin-4-ylamino)benzoic acid.

DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like DNA replication, transcription, and chromosome segregation. They are well-established targets for cancer chemotherapy. Various quinazoline derivatives have been designed and synthesized to explore their potential as topoisomerase inhibitors.

Studies have reported on 6,7-disubstituted-quinazolin-5,8-dione and 2-aryl-substituted quinazoline molecules that demonstrate inhibitory activity against both topoisomerase I and II. Furthermore, fused heterocyclic systems such as nih.govbenthamdirect.comelsevierpure.comtriazolo[4,3-c]quinazolines have been shown to act as intercalative topoisomerase II inhibitors. These findings confirm that the broader quinazoline class of compounds can interact with this enzyme target. However, the scientific literature lacks specific data on the topoisomerase inhibitory activity of the parent compound, 3-(quinazolin-4-ylamino)benzoic acid.

The versatility of the quinazoline scaffold has prompted investigations into its inhibitory potential against a range of other enzymes.

Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Quinazoline-based antifolates have been developed as TS inhibitors. Research has shown that replacement of the 4-oxo group of the quinazoline moiety with a sulfur atom does not diminish TS inhibition, indicating that the core structure is amenable to modification while retaining activity. However, specific inhibitory data for 3-(quinazolin-4-ylamino)benzoic acid against TS is not available.

Dihydrofolate Reductase (DHFR): DHFR is another key enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. It is a well-known target for antibacterial and anticancer drugs. Numerous quinazoline and quinazolinone analogs have been synthesized and evaluated as DHFR inhibitors, with some derivatives showing potent activity against both bacterial and human DHFR. Despite the extensive research on this class of compounds, there is no specific reported data on the DHFR inhibitory activity of 3-(quinazolin-4-ylamino)benzoic acid.

HCV NS3 Helicase: The Hepatitis C virus (HCV) NS3 protein is a multifunctional enzyme with both protease and helicase activities, both of which are essential for viral replication. The NS3 helicase unwinds RNA duplexes and is a target for antiviral drug development. Studies have evaluated quinazoline and benzo[g]quinazoline (B13665071) analogues for their ability to inhibit the related HCV-NS3/4A protease, with several compounds showing activity in the micromolar range. While this suggests the scaffold can interact with HCV enzymes, specific data on the inhibition of the NS3 helicase domain by 3-(quinazolin-4-ylamino)benzoic acid has not been reported.

PA-PB1 endonuclease: The influenza virus polymerase acidic protein (PA) contains an endonuclease domain that is crucial for viral transcription, making it a target for antiviral therapy. There is no information in the reviewed scientific literature to suggest that 3-(quinazolin-4-ylamino)benzoic acid or its close derivatives have been investigated as inhibitors of the influenza PA-PB1 endonuclease.

Identification and Validation of Molecular Targets in Preclinical Models

Comprehensive preclinical studies dedicated to identifying and validating the specific molecular targets of 3-(Quinazolin-4-ylamino)benzoic acid are not extensively reported in the available scientific literature. The broader family of quinazoline derivatives has been shown to target a range of proteins, most notably tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These interactions are a cornerstone of their anti-cancer properties.

Molecular docking and computational studies on various quinazoline compounds have suggested potential binding affinities to the ATP-binding sites of these kinases, thereby inhibiting downstream signaling pathways crucial for cell proliferation and angiogenesis. However, without specific experimental validation for 3-(Quinazolin-4-ylamino)benzoic acid, its precise molecular targets remain speculative.

Future preclinical research would need to employ a variety of techniques to identify and validate its targets. These could include:

Affinity Chromatography: To isolate binding partners from cell lysates.

Kinase Profiling Assays: To screen for inhibitory activity against a broad panel of kinases.

Cellular Thermal Shift Assays (CETSA): To confirm target engagement within a cellular context.

Such studies are critical to move beyond generalized assumptions based on its chemical class and to pinpoint the specific proteins with which 3-(Quinazolin-4-ylamino)benzoic acid interacts.

Elucidation of Cellular Pathways Modulated by 3-(Quinazolin-4-ylamino)benzoic acid (e.g., Apoptotic Pathways)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Quinazoline-based compounds have frequently been reported to trigger apoptotic pathways in cancer cells. Generally, this can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

For many quinazoline derivatives, the modulation of apoptotic pathways is a direct consequence of inhibiting survival signals, often downstream of receptor tyrosine kinases. Blockade of these pathways can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), ultimately leading to caspase activation and the execution of apoptosis.

In the context of 3-(Quinazolin-4-ylamino)benzoic acid, while it is plausible that it may induce apoptosis given its structural class, specific studies detailing its effects on key apoptotic markers are lacking. To elucidate the cellular pathways modulated by this compound, future research should focus on:

Annexin V/Propidium Iodide Staining: To quantify the extent of apoptosis induction.

Western Blot Analysis: To measure changes in the expression levels of key apoptotic proteins such as caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family.

Gene Expression Profiling: To identify broader changes in cellular pathways following treatment with the compound.

The table below summarizes the typical cellular pathways and key molecular players that are often investigated in the preclinical assessment of quinazoline derivatives and would be relevant for future studies on 3-(Quinazolin-4-ylamino)benzoic acid.

| Cellular Pathway | Key Molecular Markers/Events | Potential Effect of 3-(Quinazolin-4-ylamino)benzoic acid |

| Apoptosis | Activation of Caspase-3, -8, -9; PARP cleavage; Changes in Bcl-2/Bax ratio | Induction of programmed cell death |

| Cell Cycle | Expression of Cyclins and CDKs; Cell cycle phase distribution (G1, S, G2/M) | Arrest at specific checkpoints of the cell cycle |

| Signal Transduction | Phosphorylation status of EGFR, VEGFR, Akt, MAPK/ERK | Inhibition of pro-survival and proliferative signaling |

Structure Activity Relationship Sar Elucidation for 3 Quinazolin 4 Ylamino Benzoic Acid Derivatives

Impact of Substitutions on the Benzoic Acid Moiety

Modifications to the benzoic acid portion of the molecule, which corresponds to the 4-anilino substituent of the quinazoline (B50416) core, are pivotal in modulating biological activity. The position of the amino linker and the presence of other functional groups on this ring can drastically alter the compound's potency and selectivity.

Positional Isomerism of the Amino Group (Ortho, Meta, Para)

The connectivity of the quinazoline core to the benzoic acid ring—whether at the ortho, meta, or para position relative to the carboxylic acid—is a critical determinant of activity. Research indicates a clear preference for substituents at the meta and para positions of the aniline (B41778) ring for various biological targets. nih.gov

For instance, in the development of certain kinase inhibitors, placing substituents at the meta or para position of the aniline ring with electron-withdrawing groups leads to an increase in activity. nih.gov Conversely, ortho-substitution often results in less potent compounds, possibly due to steric hindrance that disrupts the optimal binding conformation with the target protein. nih.gov However, this is not a universal rule, as some studies have found that ortho-substitution of the aniline moiety with an acrylamide (B121943) group can lead to highly potent inhibitors of specific mutant kinases. nih.gov In the context of aminobenzoic acids, the meta-isomer is generally the most acidic because the electron-donating amino group cannot exert its resonance effect from this position, which may influence binding interactions. stackexchange.com

Influence of Other Substituents on the Benzoic Acid Ring (e.g., Halogens, Methyl, Methoxy)

Beyond the linker's position, the introduction of other functional groups onto the benzoic acid ring provides a further layer of activity modulation. The electronic properties of these substituents play a significant role.

Electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or trifluoromethyl (-CF3), are frequently associated with enhanced biological activity. nih.govlibretexts.org These groups can increase the acidity of the benzoic acid proton or influence the electronic character of the aniline linker, potentially strengthening interactions with the target enzyme. For example, the substitution of a trifluoromethyl group at the meta position of the aniline ring has been shown to yield high antiproliferative activity. nih.gov Similarly, small hydrophobic substituents like chlorine (-Cl) and methyl (-CH₃) in the meta and para positions have led to elevated inhibitory activity against dual kinase targets. nih.gov Electron-donating groups like methoxy (B1213986) (-OCH₃), on the other hand, can decrease the acidity and may lead to reduced activity in some contexts. libretexts.org

Table 1: Effect of Benzoic Acid Ring Substitutions on Activity

| Substituent | Position | General Impact on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -CF₃, -Cl) | Meta, Para | Generally increases activity | nih.govnih.gov |

| Small Hydrophobic Groups (e.g., -Cl, -CH₃) | Meta, Para | Often enhances activity | nih.gov |

| Acrylamide | Ortho | Can significantly increase potency for specific targets | nih.gov |

| Acrylamide | Meta, Para | Leads to decreased activity compared to ortho | nih.gov |

| Electron-Donating Groups (e.g., -OCH₃) | Para | Can decrease activity in some contexts | libretexts.org |

Effects of Modifications on the Quinazoline Core

The quinazoline ring itself offers multiple positions for substitution, allowing for the fine-tuning of a compound's physicochemical properties and biological function. Positions C-2, C-6, and C-7 are particularly significant for SAR. nih.gov

Substitutions at C-2 of the Quinazoline Ring

The C-2 position of the quinazoline scaffold is a common site for modification. Introducing small lipophilic groups at this position may increase activity. nih.gov Studies have shown that placing a meta-substituted aromatic ring at the C-2 position is preferred for certain inhibitory activities. nih.gov Furthermore, incorporating heterocyclic moieties such as indole (B1671886) or fluorinated aromatic rings at the C-2 and C-3 positions has been explored to enhance antimicrobial properties. nih.gov Placing a thioalkyl group at the C-2 position has also been found to increase activity in some derivatives. nih.gov However, achieving selective modification at the C-2 position can be challenging compared to the more reactive C-4 position, often requiring specific synthetic strategies. nih.gov

Substitutions at Other Positions (e.g., C-6, C-7)

The benzene (B151609) portion of the quinazoline core, particularly at the C-6 and C-7 positions, is crucial for optimizing activity. nih.gov The introduction of electron-releasing groups, such as methoxy (-OCH₃) substituents at both C-6 and C-7, is a common and effective strategy to enhance the potency of kinase inhibitors. rsc.org These groups are thought to improve the molecule's binding affinity.

Other substitutions have also proven beneficial. For example, placing a nitro group (-NO₂) at the C-6 position can increase activity. nih.gov The presence of halogen atoms at positions C-6 and C-8 has been shown to improve the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov Additionally, bulky substituents at the C-7 position are often favorable for inhibitory activity. nih.gov Extensive modifications at these positions can lead to significant changes in potency and selectivity, demonstrating that tuning these substitutions is a key strategy for developing targeted inhibitors. nih.gov

Table 2: Effect of Quinazoline Core Substitutions on Activity

| Position | Substituent Type | Example | General Impact on Activity | Reference |

|---|---|---|---|---|

| C-2 | Small Lipophilic Groups | -CH₃, Thioalkyl | Generally increases activity | nih.gov |

| C-2 | Aromatic Rings | meta-substituted phenyl | Preferred for activity | nih.gov |

| C-6 | Electron-Withdrawing Group | -NO₂ | Increases activity | nih.gov |

| C-6, C-7 | Electron-Donating Groups | -OCH₃ | Enhances potency, especially for kinase inhibitors | rsc.org |

| C-7 | Halogen | -Cl | Favors anticonvulsant activity | nih.gov |

| C-6, C-8 | Halogen | -Br, -Cl | Improves antimicrobial/cytotoxic activity | nih.gov |

Role of Linker Modifications in Activity (e.g., Aniline Linkage)

The 4-anilinoquinazoline (B1210976) moiety is a well-established pharmacophore essential for the activity of many kinase inhibitors. nih.gov This structural motif allows the molecule to bind effectively within the ATP-binding pocket of kinases. The secondary amine of the aniline linker typically forms a crucial hydrogen bond with the "hinge region" of the kinase.

Modifying this linker can have profound effects. For instance, replacing the standard amine linker with a methyl-amino linker has been shown to cause a nearly 50-fold decrease in inhibitory activity, highlighting the importance of the N-H bond for hydrogen bonding. nih.gov In other cases, replacing the aniline linker with more complex structures like phenyl urea (B33335) or thiourea (B124793) moieties has been investigated. Preliminary studies suggest that urea linkers are more favorable for inhibitory activity compared to their thiourea-containing counterparts. nih.gov The length and flexibility of the linker are also important; in some derivatives, a longer, more flexible chain between the quinazoline core and another moiety was found to be favorable for inhibitory activity. nih.gov These findings underscore that while the aniline linkage is critical, its properties can be modulated to fine-tune the biological profile of the compound.

Stereochemical Considerations and Their Influence on Biological Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. For derivatives of 3-(quinazolin-4-ylamino)benzoic acid, the introduction of chiral centers or elements of axial chirality can lead to stereoisomers (enantiomers or diastereomers) that exhibit significantly different pharmacological profiles. This is primarily due to the stereospecific nature of interactions between drug molecules and their biological targets, such as enzymes and receptors, which are themselves chiral.

A notable example of stereochemistry influencing the activity of quinazoline-related compounds can be found in the study of atropisomeric quinazolin-4-one derivatives. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of certain N-aryl quinazolinones, steric hindrance between bulky substituents on the quinazolinone core and the N-aryl ring restricts free rotation, leading to the existence of stable, separable enantiomers.

Research into a series of quinazolin-4-one derivatives as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has demonstrated the critical role of atropisomerism in determining biological potency. nih.gov In this study, the parent compound, piriqualone, was optimized, leading to derivatives with a sterically crowded environment around the N-3 aryl group. This steric crowding was sufficient to allow for the isolation of stable atropisomers.

The separation of these atropisomers revealed a significant difference in their ability to bind to the AMPA receptor and exert an anticonvulsant effect. One particular derivative, designated as compound (+)-38 (CP-465,022), was identified as a potent antagonist. nih.gov The biological activity was found to be predominantly associated with one of the atropisomers, highlighting the importance of the specific spatial arrangement of the molecule for effective receptor binding.

The following interactive data table summarizes the findings for key atropisomeric quinazolin-4-one derivatives, illustrating the influence of stereochemistry on their biological activity.

Table 1: Biological Activity of Atropisomeric Quinazolin-4-one Derivatives

| Compound | Stereoisomer | AMPA Receptor Binding Affinity (IC₅₀, nM) |

|---|---|---|

| 38 | Racemic Mixture | Not Reported |

| (+)-38 (CP-465,022) | (+) enantiomer | 36 |

| (-)-38 | (-) enantiomer | >1000 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2001. nih.gov

The data clearly demonstrates that the (+) enantiomer of compound 38 is significantly more potent in binding to the AMPA receptor than the (-) enantiomer, with an IC₅₀ value of 36 nM compared to over 1000 nM. This dramatic difference underscores the principle that the biological activity of chiral molecules can be highly dependent on their stereochemistry. The specific three-dimensional shape of the (+) enantiomer allows for a more favorable interaction with the binding site on the AMPA receptor, leading to its higher affinity and, consequently, its potent anticonvulsant activity. nih.gov

While this example focuses on atropisomers of quinazolin-4-ones, the principles are directly applicable to derivatives of 3-(quinazolin-4-ylamino)benzoic acid. The introduction of chiral centers, for instance, by substitution on the benzoic acid moiety or on the quinazoline ring with chiral side chains, would result in enantiomers or diastereomers. It is highly probable that these stereoisomers would exhibit differential biological activities due to stereospecific interactions with their intended molecular targets. Therefore, the consideration of stereochemistry is a crucial aspect in the design and development of novel and potent therapeutic agents based on the 3-(quinazolin-4-ylamino)benzoic acid scaffold.

Computational Chemistry and in Silico Approaches in Research on 3 Quinazolin 4 Ylamino Benzoic Acid

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 3-(Quinazolin-4-ylamino)benzoic acid, and its target protein at the atomic level.

Prediction of Binding Affinities and Interactions with Target Proteins

Molecular docking simulations have been instrumental in evaluating the binding affinity of 3-(Quinazolin-4-ylamino)benzoic acid and related quinazoline (B50416) derivatives against a wide array of therapeutic targets. These studies predict the binding energy, often expressed in kcal/mol, which indicates the stability of the ligand-protein complex. A lower binding energy suggests a more stable interaction. The 4-anilinoquinazoline (B1210976) scaffold is recognized as a privileged structure in drug discovery, particularly for kinase inhibitors. nih.govfrontiersin.org

Target Proteins and Predicted Binding Affinities:

Kinases (EGFR, VEGFR-2): The 4-anilinoquinazoline core is a well-established inhibitor of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer progression. nih.govtbzmed.ac.ir Docking studies on derivatives reveal strong binding affinities. For instance, novel 4-anilino-quinazoline derivatives have shown potent inhibitory activity toward both EGFR and VEGFR2. nih.gov Specifically, some derivatives exhibit EGFR inhibitory activity with IC50 values in the nanomolar range (e.g., 2.17 to 16.32 nM). bwise.kr Docking scores for certain quinazoline derivatives against EGFR and VEGFR-2 have been reported as -4.46 kcal/mol and -4.41 kcal/mol, respectively. researchgate.net

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in inflammation. Molecular docking has been used to screen 2,3-disubstituted-4(3H)-quinazolinones against the COX-II enzyme, identifying derivatives with high binding affinity. derpharmachemica.comresearchgate.net These studies help in designing quinazoline-based anti-inflammatory agents. mdpi.com

SARS-CoV-2 Main Protease (Mpro): In the search for treatments against COVID-19, the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus has been a prime target. nih.govscienceopen.com Quinazolin-4-one derivatives have been identified as non-covalent inhibitors of SARS-CoV-2 Mpro, with some compounds showing IC50 values as low as 0.085 µM. nih.govnih.gov Docking studies indicate that these compounds can effectively bind to the active site of the protease. researchgate.net

Viral Enzymes: Quinazoline derivatives have been evaluated as potential inhibitors of various viral enzymes. Docking studies have explored their interactions with targets like the Human rotavirus VP4 protein, coxsackievirus 2A proteinase, and HCV-NS3/4A protease, with some compounds showing promising binding modes. nih.govnih.govresearchgate.net

DNA Gyrase: As a target for antibacterial agents, DNA gyrase is crucial for bacterial DNA replication. Molecular docking studies of novel quinazolinone-based compounds have shown potent dual inhibition against DNA gyrase and topoisomerase IV. tandfonline.com

Plasmodium falciparum falcipain 2 protease: This cysteine protease is a validated drug target for malaria. nih.govfrontiersin.org In silico studies of various heterocyclic compounds, including those with scaffolds similar to quinazolines, have been performed to evaluate their binding affinity for falcipain-2, revealing promising inhibitory candidates. researchgate.netrsc.orgmdpi.com

| Target Protein | PDB ID | Compound Type | Predicted Binding Affinity / Docking Score |

| EGFR Kinase | 1XKK, 4G5J | 4-Anilinoquinazoline derivatives | IC50 values from 0.37 to 12.93 nM nih.gov |

| VEGFR-2 Kinase | - | 4-Anilinoquinazoline derivatives | IC50 = 98.1 nM nih.gov |

| COX-2 | 3LN1 | 6-halo-2,3-disubstituted-4(3H)-quinazolinones | High binding affinity reported researchgate.net |

| SARS-CoV-2 Mpro | - | Quinazolin-4-one derivatives | IC50 = 0.085 µM nih.govnih.gov |

| Falcipain-2 | 6JW9, 3BWK | 2-pyrazoline carboxamide derivatives | Strong binding affinities observed researchgate.netmdpi.com |

Detailed Ligand-Receptor Interaction Analysis

Beyond predicting binding energy, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues in the protein's active site. For 3-(Quinazolin-4-ylamino)benzoic acid and its analogs, these interactions typically include:

Hydrogen Bonding: The quinazoline scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, while the amino group linker and the benzoic acid moiety can act as hydrogen bond donors. For instance, in EGFR, the N1 atom of the quinazoline ring often forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinazoline and benzoic acid moieties readily engage in hydrophobic interactions with nonpolar residues in the binding pocket. In EGFR inhibitors, the 4-anilinoquinazoline scaffold fits into the ATP-binding pocket, making hydrophobic contacts with key residues. frontiersin.org

Pi-Pi Stacking: The planar aromatic rings of the molecule can form pi-pi stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the target protein's active site, further stabilizing the complex. For example, interactions with His41 have been noted in the binding of quinazolinone derivatives to the SARS-CoV-2 main protease. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for quinazoline-based inhibitors typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. tku.edu.tw

Once a statistically significant pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules with the potential for similar biological activity. nih.gov For example, a pharmacophore model derived from active 4-anilinoquinazoline EGFR inhibitors might consist of three hydrophobic features and one hydrogen bond donor. tku.edu.tw Such models have been successfully used to find new potential inhibitors for targets like inducible nitric oxide synthase and acetylcholinesterase. nih.govworldscientific.com This approach accelerates the discovery of new analogs of 3-(Quinazolin-4-ylamino)benzoic acid with potentially improved potency and selectivity.

ADMET Prediction (in silico Analysis relevant to lead optimization)

Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile, saving time and resources in the drug development pipeline. rsc.org

For quinazoline derivatives, including 3-(Quinazolin-4-ylamino)benzoic acid, computational tools can predict various properties: tandfonline.comresearchgate.net

Drug-Likeness: Many quinazoline derivatives are predicted to comply with Lipinski's Rule of Five, suggesting good oral bioavailability. researchgate.net

Absorption: Parameters like gastrointestinal (GI) absorption and Caco-2 cell permeability are predicted to determine how well the compound is absorbed after oral administration.

Distribution: Predictions for blood-brain barrier (BBB) penetration are crucial for drugs targeting the central nervous system and for avoiding unwanted neurological side effects.

Metabolism: In silico models can predict interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism.

Toxicity: Potential toxicity risks, such as mutagenicity and carcinogenicity, can be flagged early in the design process.

| ADMET Property | Prediction for Quinazoline Derivatives | Implication for Lead Optimization |

| Lipinski's Rule of Five | Generally compliant researchgate.net | Good potential for oral bioavailability. |

| GI Absorption | High (predicted) rsc.org | Suitable for oral drug development. |

| BBB Penetration | Often predicted to be non-penetrant | Lower risk of central nervous system side effects. |

| CYP Inhibition | Variable, depends on specific derivative | Guides structural modifications to avoid drug-drug interactions. |

| Toxicity (e.g., Mutagenicity) | Low risk predicted for many analogs researchgate.net | Indicates a potentially favorable safety profile. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. epstem.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. ufms.br

HOMO: Represents the ability of a molecule to donate an electron. For quinazoline derivatives, the HOMO density is often concentrated on the quinazolinone moiety. ufms.br

LUMO: Represents the ability of a molecule to accept an electron.

Energy Gap (ΔE): A small HOMO-LUMO gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. ufms.br For a series of related quinazoline derivatives, the calculated energy gap was found to be around 5.0 eV. ufms.br

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. ufms.br It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. In quinazoline derivatives, these regions are typically located around electronegative atoms like oxygen and nitrogen.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack.

Mulliken Atomic Charges

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. wikipedia.org This information helps to explain the molecule's dipole moment and reactivity. researchgate.net For instance, calculations can reveal that carbonyl carbon atoms in a quinazoline structure carry a significant positive charge, making them potential sites for nucleophilic attack. researchgate.net The distribution of charges is crucial for understanding how the molecule will interact with the electrostatic field of a protein's binding site.

Future Research Directions and Preclinical Therapeutic Potential of 3 Quinazolin 4 Ylamino Benzoic Acid

Optimization Strategies for Lead Compounds based on Preclinical Findings

The journey from a promising hit compound to a clinical candidate is paved with meticulous optimization. For lead compounds based on the 3-(Quinazolin-4-ylamino)benzoic acid scaffold, preclinical data will be instrumental in guiding these efforts. A primary strategy involves a comprehensive analysis of the structure-activity relationship (SAR). By systematically modifying the substituents on both the quinazoline (B50416) and benzoic acid rings, researchers can identify key structural features that govern target binding, potency, and selectivity.

| Strategy | Description | Key Parameters to Monitor |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to understand its impact on biological activity. | Potency (IC50/EC50), selectivity against off-targets, and physicochemical properties (solubility, permeability). |

| Pharmacokinetic Profiling | Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Bioavailability, half-life, clearance, and metabolic stability. |

| In Vitro and In Vivo Efficacy Models | Testing the compound in relevant cell-based assays and animal models of disease. | Inhibition of disease-specific biomarkers and therapeutic efficacy in preclinical models. |

Preclinical findings that indicate poor metabolic stability, for instance, could prompt the introduction of blocking groups at metabolically labile sites. Similarly, if a lead compound demonstrates off-target effects, medicinal chemists can undertake structural modifications to enhance its selectivity. The overarching goal is to refine the molecule to achieve a balance of potency, selectivity, and favorable pharmacokinetic properties, thereby maximizing its therapeutic potential while minimizing potential toxicities.

Development of Novel Analogs with Enhanced Efficacy and Selectivity

Building upon the foundational 3-(Quinazolin-4-ylamino)benzoic acid structure, the development of novel analogs is a critical step towards creating more effective and selective therapeutic agents. One approach involves the synthesis of derivatives with varied substituents at different positions of the quinazoline and benzoic acid moieties. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with the target protein.

A study on related 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives demonstrated that substitutions on the aryl ring can influence their inhibitory activity against specific enzymes like carbonic anhydrase. nih.gov For instance, the synthesis of analogs such as 3-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid allows for the exploration of how different structural motifs impact biological activity. nih.gov

| Analog Design Strategy | Rationale | Potential Outcome |

| Substitution at the 2-position of the quinazoline ring | To explore interactions with different pockets of the target protein. | Enhanced potency and altered selectivity profile. |

| Modification of the benzoic acid moiety | To improve solubility and pharmacokinetic properties. | Increased bioavailability and better in vivo efficacy. |

| Introduction of fluorine atoms | To enhance metabolic stability and binding affinity. | Improved drug-like properties. |

Furthermore, the exploration of isosteres, which are functional groups with similar physical or chemical properties, can lead to the discovery of analogs with improved pharmacokinetic profiles or novel biological activities. The systematic design and synthesis of a library of analogs will provide a rich dataset for understanding the SAR and for identifying candidates with superior therapeutic profiles.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and inflammatory disorders, often involve multiple pathological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially powerful therapeutic strategy. The quinazoline scaffold is well-known for its ability to interact with a variety of biological targets, particularly protein kinases.

Future research should explore the potential of 3-(Quinazolin-4-ylamino)benzoic acid and its analogs to act as multi-targeting agents. This would involve screening these compounds against a broad panel of kinases and other relevant biological targets to identify any polypharmacological effects. For instance, a compound that simultaneously inhibits a key signaling protein in cancer cells and a pro-inflammatory cytokine receptor could offer a synergistic therapeutic effect in certain cancers with an inflammatory component. A lead optimization strategy for quinazoline derivatives has been utilized in the design of multi-targeting agents for Alzheimer's disease.

Advanced Preclinical Animal Model Studies for Specific Disease Indications

While in vitro studies provide valuable initial data, the efficacy and safety of a potential therapeutic must be evaluated in a living organism. Advanced preclinical animal models that more accurately recapitulate human diseases are crucial for this purpose. Depending on the intended therapeutic application of 3-(Quinazolin-4-ylamino)benzoic acid, a range of animal models could be employed.

For example, if the compound shows promise as an anticancer agent, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more predictive assessment of efficacy than traditional cell line-derived xenografts. For inflammatory conditions, transgenic mouse models that are genetically engineered to develop specific inflammatory diseases can be utilized. A recent study demonstrated the anti-inflammatory and analgesic potential of a novel quinazoline derivative in validated in vivo animal models. jneonatalsurg.com These advanced models can provide critical insights into the compound's mechanism of action, therapeutic window, and potential biomarkers for patient selection.

| Disease Indication | Animal Model | Key Endpoints |

| Cancer | Patient-Derived Xenograft (PDX) Models | Tumor growth inhibition, metastasis, and survival. |

| Inflammatory Diseases | Transgenic or Induced Disease Models (e.g., Collagen-Induced Arthritis) | Reduction in inflammation markers, disease activity scores, and tissue damage. |

| Infectious Diseases | Infection Models in Relevant Species | Reduction in pathogen load and improvement in clinical signs of infection. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.net These computational tools can analyze vast datasets to identify novel drug targets, predict the activity and properties of virtual compounds, and guide the synthesis of molecules with a higher probability of success. mdpi.com

In the context of 3-(Quinazolin-4-ylamino)benzoic acid, AI and ML algorithms can be employed to:

Develop predictive QSAR models: These models can correlate the structural features of a series of analogs with their biological activity, enabling the in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis.

Generative modeling for de novo design: AI can design entirely new molecules based on desired properties, potentially leading to the discovery of novel scaffolds with enhanced efficacy and selectivity.

Predict ADMET properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity of compounds, helping to identify and address potential liabilities early in the drug discovery process.

By leveraging the power of AI and ML, researchers can navigate the complex chemical space more efficiently, reducing the time and cost associated with bringing a new drug to the clinic.

Q & A

Q. What are common synthetic routes for 3-(Quinazolin-4-ylamino)benzoic acid, and what are their limitations?

The synthesis typically involves heterocyclization and oxidative cyclization reactions. For example, alkyl 2(3-,4-) derivatives are synthesized via hydrazine-carbonyl intermediates, but limitations include competing pathways during Dimroth rearrangements (e.g., nucleophilic center interference from o-carboxyphenyl groups). Hydrolysis of esters to yield the free acid is not preparatively viable due to pyrimidine ring cleavage, forming 4-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)benzoic acid as a byproduct . Alternative methods, such as direct cyclization of hydrazide intermediates, are recommended to avoid side reactions.

Q. How can researchers characterize 3-(Quinazolin-4-ylamino)benzoic acid and confirm its purity?

Key techniques include:

- 1H NMR spectroscopy : Proton splitting patterns (e.g., aromatic protons at δ 7.4–8.0 ppm) and exchangeable protons (e.g., NH or SH groups) help confirm structural motifs .

- Mass spectrometry (MS) : ESI-MS in negative mode detects molecular ions (e.g., [M−H]⁻ at m/z 362.0) and fragmentation patterns .

- Chromatography : TLC and HPLC monitor reaction progress and purity, with reverse-phase C18 columns and methanol/water gradients often used .

Q. What role does the benzoic acid moiety play in the compound’s biological activity?

The o-carboxyphenyl group enhances solubility and facilitates interactions with biological targets (e.g., cyclooxygenase enzymes). Its electron-withdrawing nature modulates quinazoline ring reactivity, influencing anti-inflammatory activity. Carboxylic acid-containing quinazolines show moderate activity, suggesting synergy between the quinazoline core and the benzoic acid substituent .

Advanced Research Questions

Q. How can heterocyclization efficiency be optimized during synthesis?

Reaction conditions must balance temperature, solvent polarity, and catalyst use. For example, dimethylformamide (DMF) promotes cyclization at 80–100°C, but nucleophilic sites (e.g., amino groups) may require protection to prevent side reactions. Monitoring via TLC and adjusting pH (e.g., using acetic acid) can suppress competing pathways .

Q. Why is ester hydrolysis unsuitable for preparing 3-(Quinazolin-4-ylamino)benzoic acid?

Hydrolysis of the ester derivative leads to pyrimidine ring cleavage, forming 4-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)benzoic acid. This is due to the lability of the quinazoline ring under basic or aqueous conditions. Alternative routes, such as direct cyclization of hydrazide intermediates, are preferred .

Q. How can researchers resolve contradictions in anti-inflammatory activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, dose ranges) or structural variations (e.g., substituents on the quinazoline ring). Standardize assays using COX-1/COX-2 inhibition protocols and compare IC50 values against NSAIDs like ibuprofen. Molecular docking studies can clarify binding interactions .

Q. What structural modifications enhance anti-inflammatory activity while minimizing toxicity?

- Quinazoline core : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 2 to stabilize binding.

- Benzoic acid substituent : Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve metabolic stability.

- Hybridization : Link to triazole or pyrimidine moieties to enhance target selectivity .

Q. What advanced purification strategies address challenges in isolating 3-(Quinazolin-4-ylamino)benzoic acid?

Q. Methodological Notes

- Data Interpretation : Cross-validate NMR and MS data with computational tools (e.g., ChemDraw, Gaussian) to confirm tautomeric forms or rotational isomers.

- Biological Assays : Include positive controls (e.g., indomethacin) and assess cytotoxicity (e.g., via MTT assay) to distinguish anti-inflammatory effects from general cell stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.